molecular formula C22H27N3O5S B2840229 N-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 2034427-65-9

N-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No. B2840229
CAS RN: 2034427-65-9
M. Wt: 445.53
InChI Key: BSFRMZFDGMATCW-UHFFFAOYSA-N
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Description

“N-(3-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H24N6O5 . It has a molecular weight of 440.46 . The compound is also known by the registry number ZINC000253394737 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a 6-methyl-2-oxo-1,2-dihydropyridin-4-yl group, an azetidin-1-yl group, and a 3-methylbenzenesulfonamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 440.46 . Its solubility in DMSO is unknown . More detailed physical and chemical properties, such as melting point, boiling point, and pKa, are not available in the search results.

Scientific Research Applications

Synthesis Techniques and Biological Activities

Chemical synthesis and characterization of derivatives similar to the target compound have been extensively studied, revealing their potential as therapeutic agents. For example, derivatives of benzenesulfonamide have been synthesized and evaluated for their anti-HIV activity, showcasing the role of sulfonamide derivatives in developing antiviral medications (Brzozowski & Sa̧czewski, 2007). Similarly, the design of aza-capped cyclodextrins demonstrates the compound's relevance in promoting the formation of supramolecular structures, such as helices, which have implications for metal complexation and potentially for drug delivery systems (Séchet et al., 2017).

Anticancer and Antitumor Potential

Compounds with structural similarities have been investigated for their anticancer and antitumor properties. The synthesis of novel dibenzenesulfonamides and their evaluation as potential anticancer agents illustrate the broader category of research where such compounds are significant. These studies often focus on the compounds' ability to induce apoptosis and autophagy pathways in cancer cells, as well as their carbonic anhydrase inhibitory effects on various isoenzymes (Gul et al., 2018).

Enzymatic and Chemical Reactivity

The exploration of enzymatic chemistry and the biosynthesis of compounds containing cyclopropane, epoxide, and aziridine groups reveal the structural and functional diversity of these compounds. Such studies contribute to understanding the biosynthetic pathways of natural products and the development of synthetic methodologies for compounds with potential pharmacological activities (Thibodeaux, Chang, & Liu, 2012).

properties

IUPAC Name

N-[3-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-4-3-5-20(10-15)31(28,29)23-9-8-21(26)24-13-19(14-24)30-18-11-16(2)25(17-6-7-17)22(27)12-18/h3-5,10-12,17,19,23H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFRMZFDGMATCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=CC(=O)N(C(=C3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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